(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

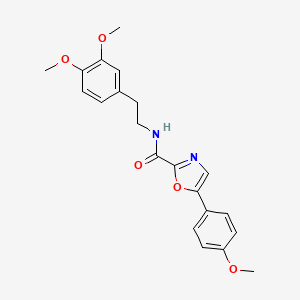

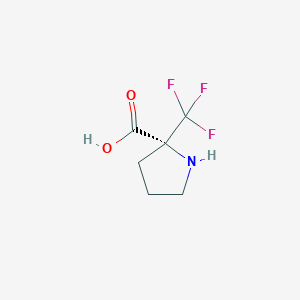

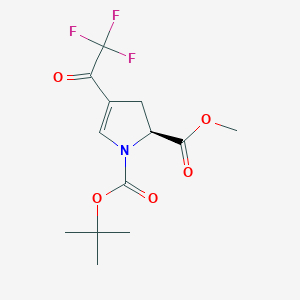

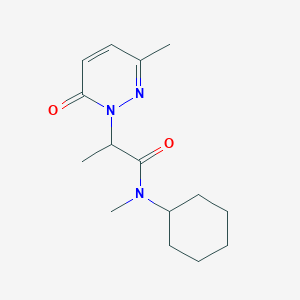

(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (R)-TFMPCA, is a chiral building block that is widely used in the synthesis of pharmaceuticals and agrochemicals. It is a pyrrolidine derivative that contains a trifluoromethyl group, which makes it a valuable component in drug discovery and development.

Scientific Research Applications

Influenza Neuraminidase Inhibition

(Wang et al., 2001) discovered a potent inhibitor of influenza neuraminidase, designated as A-192558, which features a pyrrolidine core structure. The compound's interaction with the neuraminidase active site was detailed, highlighting the significance of the trifluoromethyl group in enhancing its binding affinity.

Synthesis of Trifluoromethyl-Containing Compounds

Research by (Ohkura et al., 2003) focused on the synthesis of diastereomeric 2-(2′-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines, demonstrating the high diastereoselectivity in the production of these compounds.

Preparation of Trifluoromethyl-Substituted Acids

Cottet et al. (2003) elaborated on strategies for preparing various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids. Their approach involved introducing the trifluoromethyl group using different methods, demonstrating the versatility of these compounds in synthetic chemistry (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Enantioselective Synthesis of Anti-Influenza Compounds

The enantioselective synthesis of A-315675, an anti-influenza drug candidate, was reported by (DeGoey et al., 2002). This study highlighted the critical role of pyrrolidine intermediates in the drug's synthesis, showcasing the importance of trifluoromethyl pyrrolidines in pharmaceutical development.

Crystal Structure Analysis

(Rajalakshmi et al., 2013) analyzed the crystal structure of a compound related to (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid. Their findings contribute to the understanding of molecular interactions and conformations in this class of compounds.

Trifluoroacetylation of Pyrrolidines

The study by (Baumann & Baxendale, 2016) developed an approach for trifluoroacetylation of highly substituted pyrrolidines. This research demonstrated a novel method for modifying pyrrolidine scaffolds, crucial for creating structurally diverse molecules in chemistry.

Crystal Structure of Pyridinecarboxylic Acids

The study of (Ye & Tanski, 2020) on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provided insights into hydrogen-bonding networks. This research contributes to the understanding of molecular interactions in trifluoromethyl pyrrolidine derivatives.

Biotransformations in Organic Synthesis

(Chen et al., 2012) explored the use of amidase-catalyzed hydrolysis for the preparation of pyrrolidine-2,5-dicarboxamides. Their findings highlighted the potential of biocatalysis in the synthesis of trifluoromethyl pyrrolidine derivatives.

GPR40 Agonist Discovery

Research on pyrrolidine-containing GPR40 agonists by (Jurica et al., 2017) revealed insights into the binding modes and efficacy of these compounds. The findings are significant for the development of treatments for type 2 diabetes.

Future Directions

: Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10, 35499. Read more : Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Link : Sigma-Aldrich. (n.d.). Pyrrole-2-carboxylic acid. Link

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMHNFHOGGKSIM-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)